tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate
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Overview
Description
tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate is a complex organic compound with a unique structure that includes a carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the carbazole core, followed by functionalization to introduce the tert-butyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers are investigating its effects on various biological pathways and its potential as a drug candidate for treating diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate involves its interaction with specific molecular targets in biological systems. These interactions can modulate various pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbazole derivatives, such as:
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, as discussed above .
Properties
Molecular Formula |
C22H23NO2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 13-azapentacyclo[13.2.1.02,14.03,12.04,9]octadeca-3(12),4,6,8,10,16-hexaene-13-carboxylate |
InChI |
InChI=1S/C22H23NO2/c1-22(2,3)25-21(24)23-17-11-10-13-6-4-5-7-16(13)19(17)18-14-8-9-15(12-14)20(18)23/h4-11,14-15,18,20H,12H2,1-3H3 |
InChI Key |
DZNSADODPGNYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3CC(C2C4=C1C=CC5=CC=CC=C54)C=C3 |
Origin of Product |
United States |
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